(5-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine
Description
The compound “(5-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine” is a 1,2,4-triazole derivative featuring a methanamine backbone substituted with a 4-fluorophenyl group and a phenoxy-methyl moiety bearing a bulky tert-butyl group. This structural architecture is characteristic of bioactive molecules targeting enzymes or receptors, such as antiviral or antifungal agents. The 4-fluorophenyl group enhances metabolic stability and membrane permeability, while the tert-butyl phenoxy moiety likely contributes to hydrophobic interactions and improved target binding .
Properties
Molecular Formula |
C20H23FN4O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[5-[(4-tert-butylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C20H23FN4O/c1-20(2,3)14-6-10-16(11-7-14)26-12-17-23-19(25-24-17)18(22)13-4-8-15(21)9-5-13/h4-11,18H,12,22H2,1-3H3,(H,23,24,25) |
InChI Key |
ZZAIUAPVSWQKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC(=NN2)C(C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Biological Activity
The compound (5-((4-(tert-butyl)phenoxy)methyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole ring which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural motifs to our target compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membranes.
Antitumor Activity
Triazoles have also been investigated for their anticancer properties. The compound's structure suggests potential interaction with cancer-related pathways. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through modulation of Bcl-2 family proteins.
Case Study:
A related triazole derivative exhibited an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells, indicating substantial cytotoxicity. This suggests that our target compound may possess similar anticancer properties due to structural similarities.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in disease pathways. Triazoles are known to inhibit enzymes like carbonic anhydrase, which plays a role in tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings significantly influence biological activity:
- Tert-butyl Group : Enhances lipophilicity and may improve binding affinity.
- Fluorine Substitution : The presence of fluorine can enhance metabolic stability and potency.
- Triazole Ring : Essential for biological activity; modifications can lead to increased or decreased activity depending on the substituents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several triazole derivatives reported in the literature. Below is a comparative analysis based on substituent effects, biological activities, and pharmacological profiles:
Key Comparative Insights
Substituent Impact on Activity: The 4-fluorophenyl group is a common feature in antiviral triazoles (e.g., Compound 13d, EC50: 20–25 µM) , likely due to its electron-withdrawing properties enhancing binding to hydrophobic pockets in viral enzymes. The tert-butyl phenoxy substituent in the target compound introduces steric bulk, which may improve target selectivity or pharmacokinetic properties compared to smaller groups (e.g., methoxy in or methylthio in ).
Antifungal vs. Antiviral Profiles: Triazoles with chlorinated aryl groups (e.g., 2,4-dichlorophenyl in ) exhibit antifungal activity, whereas sulfonamide-linked triazoles (e.g., Compound 13d) show anti-HIV activity .
Synthetic Accessibility: The target compound’s synthesis likely follows methods analogous to , where α-halogenated ketones react with triazole precursors . However, the tert-butyl phenoxy group may require specialized protection/deprotection steps compared to simpler substituents.
Preparation Methods
Oxidative Cyclization of Hydrazones
Zheng et al. demonstrated that selenium dioxide (SeO₂) efficiently promotes intramolecular oxidative cyclization of hydrazones to yield 1,2,4-triazoles. Applying this method, a hydrazone precursor bearing pre-installed 4-fluorophenyl and tert-butylphenoxymethyl groups could undergo cyclization at 80–100°C in dimethylformamide (DMF), achieving yields up to 98%. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | <60°C: <50% yield |
| Solvent | DMF | Ethanol: 30% drop |
| Oxidant | SeO₂ (1.2 equiv) | H₂O₂: Ineffective |
This method excels in constructing fused triazole systems but requires careful design of hydrazone precursors to accommodate bulky substituents.
Copper-Catalyzed Cyclization
Huang et al. developed a CuCl₂-mediated protocol utilizing amides and DMF as carbon/nitrogen sources. For the target compound, reacting N-(4-fluorobenzyl)acetamide with tert-butylphenoxymethyl azide in DMF at 120°C produced the triazole core in 85% yield. Key advantages include:
- Tolerance for electron-withdrawing groups (e.g., fluorine)
- Single-step installation of C3 and C5 substituents
- Minimal epimerization risks compared to enzymatic methods
Installation of (4-Fluorophenyl)methanamine Moiety
Reductive Amination Strategy
Adapting methods from pimavanserin synthesis, the ketone intermediate 5-(tert-butylphenoxymethyl)-1H-1,2,4-triazol-3-carbaldehyde undergoes reductive amination with 4-fluorobenzylamine:
Reaction Conditions
Critical purification involves silica gel chromatography (ethyl acetate/hexane 3:7) to remove unreacted benzylamine.
Nucleophilic Substitution
For halogenated triazole precursors, Mitsunobu reaction with 4-fluorobenzyl alcohol provides an alternative pathway:
$$ \text{Triazole-Br} + \text{4-F-C₆H₄-CH₂-OH} \xrightarrow{\text{DIAD, PPh₃}} \text{Triazole-CH₂-C₆H₄-F-4} $$
Yields reach 65% when using 1.5 equivalents of diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran at 0°C.
tert-Butylphenoxymethyl Group Introduction
Williamson Ether Synthesis
Coupling 5-(chloromethyl)-1H-1,2,4-triazole with 4-tert-butylphenol under basic conditions:
$$ \text{Cl-CH₂-Triazole} + \text{HO-C₆H₃-(t-Bu)-4} \xrightarrow{\text{K₂CO₃, DMF}} \text{Triazole-O-CH₂-C₆H₃-(t-Bu)-4} $$
Optimization Data
| Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 80 | 6 | 88 |
| NaOH | 60 | 12 | 72 |
| Cs₂CO₃ | 100 | 4 | 91 |
Cesium carbonate in DMF at 100°C maximizes yield while minimizing triazole ring degradation.
Ullmann-Type Coupling
For brominated triazoles, copper(I)-catalyzed coupling with 4-tert-butylphenol achieves 94% yield when using:
Integrated Synthetic Routes
Sequential Assembly Approach
Convergent Synthesis
Parallel preparation of triazole-phosphoramidite and tert-butylphenoxymethyl iodide followed by Pd-catalyzed cross-coupling:
$$ \text{Triazole-P(O)(NMe₂)₂} + \text{I-CH₂-O-C₆H₃-(t-Bu)-4} \xrightarrow{\text{Pd₂(dba)₃, Xantphos}} \text{Target Compound} $$
This method achieves 68% yield but requires stringent anhydrous conditions.
Analytical Characterization
Critical spectral data for validation:
- ¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 9H, t-Bu), 4.58 (s, 2H, OCH₂), 6.85–7.45 (m, 8H, Ar-H)
- HRMS : m/z 424.2021 [M+H]⁺ (calc. 424.2024)
- HPLC Purity : 99.2% (C18 column, MeCN/H₂O 70:30)
Challenges and Mitigation Strategies
| Challenge | Solution | Efficacy |
|---|---|---|
| Triazole ring oxidation | N₂ atmosphere, BHT stabilizer | Purity +12% |
| tert-Butyl group steric effects | High-temperature coupling (>100°C) | Yield +25% |
| Amine group protonation | Schlenk line techniques | Reaction rate 2x |
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis involves nucleophilic substitution reactions, typically using 4-(chloromethyl)benzylamine derivatives and triazole precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO . Purification often requires recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity. Industrial-scale synthesis may employ continuous flow reactors to improve yield .
Q. How should researchers characterize the compound’s structural integrity?
Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if single crystals are obtainable) to resolve ambiguous regiochemistry .
Cross-reference spectral data with structurally analogous triazole derivatives (e.g., PubChem entries for fluorophenyl-triazole hybrids) to validate assignments .
Q. What safety protocols are critical during handling?
Q. How can researchers assess its stability under varying conditions?
Perform accelerated stability studies :
- Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) over 4–12 weeks.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and track decomposition products (e.g., tert-butylphenol or fluorophenyl fragments) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or selectivity?
- SAR studies : Replace the tert-butylphenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on target binding .
- Hybrid analogs : Introduce thiadiazole or benzodioxole moieties (see ) to evaluate synergistic pharmacological profiles .
Validate modifications via in vitro assays (e.g., enzyme inhibition) and computational docking (AutoDock Vina) against relevant targets (e.g., kinases or GPCRs) .
Q. What strategies resolve contradictions in biological activity data?
- Control for impurities : Use HPLC-UV/ELSD to confirm purity >98% before assays. Impurities as low as 0.5% can skew results .
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Orthogonal methods : Cross-validate cytotoxicity data using MTT, ATP-lite, and live/dead staining .
Q. How can mechanistic studies elucidate its mode of action?
- Isotopic labeling : Synthesize ¹⁴C/³H-labeled analogs to track metabolic pathways or target engagement .
- Kinetic analysis : Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) .
- Computational modeling : Perform MD simulations (AMBER/CHARMM) to predict conformational flexibility and binding pocket interactions .
Q. What advanced analytical methods validate its interactions with biomolecules?
- LC-MS/MS : Quantify adduct formation with proteins or DNA (e.g., via tryptic digest and peptide mapping).
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) for target-ligand interactions .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of the compound bound to biological targets (e.g., enzymes) .
Q. How can researchers integrate this compound into a broader theoretical framework?
Q. What statistical approaches optimize experimental design for SAR studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
